molecular formula C16H11ClN2O6 B8440324 Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Cat. No. B8440324
M. Wt: 362.72 g/mol
InChI Key: LHMHSLDEBIORIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959289

Procedure details

11.0 g. of dimethylacetylene dicarboxylate is added dropwise to a solution of 5.25 g. of 2-chloro-1,3-diaminobenzene in 100 ml. of methanol at room temperature. The mixture is stirred for 2 hours at room temperature and the resulting yellow solid is collected by filtration. The solid is washed with 20 to 50 ml. of methanol, dried under vacuum at 60° C., and recrystallized from acetone. The tetramethyl[2-chloro-m-phenylene-diamino]dimaleate melts at 202.5°-204.5°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]#[C:6][C:7]([O:9][CH3:10])=[O:8])=[O:4].[Cl:11][C:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:19]>CO>[CH3:10][O:9][C:7]([C:6]1[NH:19][C:13]2[C:14]([C:3](=[O:4])[CH:5]=1)=[CH:15][C:16]1[C:3](=[O:4])[CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[NH:18][C:17]=1[C:12]=2[Cl:11])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the resulting yellow solid is collected by filtration
WASH
Type
WASH
Details
The solid is washed with 20 to 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of methanol, dried under vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C=1NC2=C(C3=C(C=C2C(C1)=O)C(C=C(N3)C(=O)OC)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.